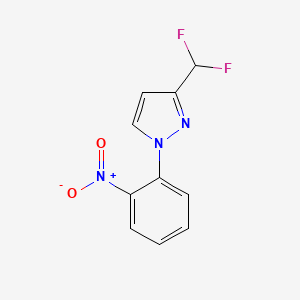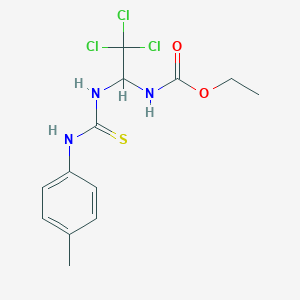![molecular formula C18H22BrN7O B11712883 4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11712883.png)
4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound characterized by its unique structure, which includes a bromine atom, a phenol group, and a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol typically involves multiple steps, starting with the preparation of the triazine ring The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and pyrrolidine
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to facilitate the reactions. The use of advanced purification techniques such as chromatography and recrystallization is also essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and the hydrazinylidene group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]aniline: Similar structure but with an aniline group instead of a phenol group.
4-chloro-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets
Propiedades
Fórmula molecular |
C18H22BrN7O |
|---|---|
Peso molecular |
432.3 g/mol |
Nombre IUPAC |
4-bromo-2-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H22BrN7O/c19-14-5-6-15(27)13(11-14)12-20-24-16-21-17(25-7-1-2-8-25)23-18(22-16)26-9-3-4-10-26/h5-6,11-12,27H,1-4,7-10H2,(H,21,22,23,24)/b20-12+ |
Clave InChI |
PLGBBPJHUHNBSR-UDWIEESQSA-N |
SMILES isomérico |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)N4CCCC4 |
SMILES canónico |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Br)O)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712815.png)


![1,3-Bis[2-(4-aminophenyl)ethyl]urea](/img/structure/B11712833.png)



![Ethyl [2-(3-chlorophenyl)]hydrazide oxalate](/img/structure/B11712848.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11712855.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11712868.png)
![2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B11712875.png)
![Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B11712876.png)

